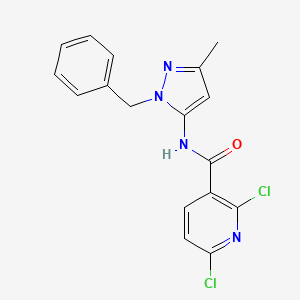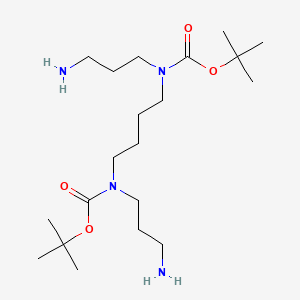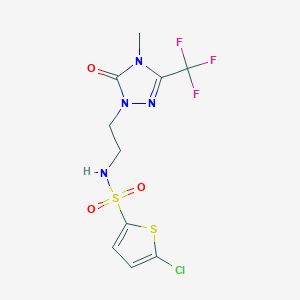![molecular formula C6H9N3O3S B2761028 7-Imino-7-oxo-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 2361861-93-8](/img/structure/B2761028.png)
7-Imino-7-oxo-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-Imino-7-oxo-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione” is a chemical substance with the CAS Number: 2361861-93-8 . Its IUPAC name is 7-amino-7lambda6-thia-1,3-diazaspiro [4.4]non-6-ene-2,4-dione 7-oxide . The molecular weight of this compound is 203.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9N3O3S/c7-13(12)2-1-6(3-13)4(10)8-5(11)9-6/h3H,1-2H2,(H2,7,12)(H2,8,9,10,11) . This code provides a specific textual representation of the compound’s molecular structure. Unfortunately, without specific tools, it’s challenging to visualize the structure from this code.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, were not available in the sources I found.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Novel Compounds : This compound and its derivatives are synthesized through various chemical reactions, such as the reaction of taurolidine with methylene glycol, yielding compounds with distorted chair conformations in their saturated six-membered heterocyclic rings (Kennedy et al., 1999).
- Development of Orthogonal Linkers : In solid-phase synthesis, particularly for base-sensitive oligonucleotides, derivatives of this compound have been found useful due to their reactivity with alcohols and capability to release target molecules through mild treatments (Leisvuori et al., 2008).
- Formation of Sulfur-containing Spiro Compounds : Research has led to the development of novel sulfur-containing spiro compounds using derivatives of 7-Imino-7-oxo-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione, indicating its versatility in creating new chemical structures (Reddy et al., 1993; Reddy et al., 2001).
Chemical Properties and Reactions
- Exploring Reaction Mechanisms : Investigations into the chemical reactivity of related compounds have provided insights into the structural elements crucial for certain transformations, highlighting its importance in understanding complex chemical behaviors (Oh & Kohn, 1992).
- Enhanced Reactivity in Specific Reactions : Certain derivatives demonstrate enhanced reactivity in specific chemical reactions, like the Castagnoli-Cushman reaction with imines, suggesting potential applications in synthetic chemistry (Rashevskii et al., 2020).
Potential Therapeutic Applications
- Radioprotective Properties : Some derivatives have shown potential as radioprotective agents, indicating possible applications in medical treatments or radiology (Shapiro et al., 1968).
Material Science Applications
- Polyester Synthesis : It has been used in the synthesis of aromatic polyesters, exhibiting excellent thermal stability and solubility in common organic solvents, which could have implications for materials science and engineering (Bucio et al., 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
7-imino-7-oxo-7λ6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3S/c7-13(12)2-1-6(3-13)4(10)8-5(11)9-6/h7H,1-3H2,(H2,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGYVYJBICHLGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CC12C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Imino-7-oxo-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2760945.png)



![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2760953.png)
![2-Methoxyethyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2760954.png)

![3-(((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2760957.png)



![1-Methyl-3-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazin-2-one](/img/structure/B2760963.png)

